1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
Description
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide features a hybrid heterocyclic scaffold combining a 1,2,5-oxadiazole (furazan) ring and a 1,2,3-triazole core. Key structural attributes include:
- 5-(Diethylaminomethyl) substituent on triazole: Enhances solubility and may modulate receptor binding via its basic tertiary amine group .
- Carbohydrazide group at position 4: Offers versatility for further derivatization and chelation capabilities .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-site interactions.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N9O2/c1-3-18(4-2)5-6-7(10(20)13-12)14-17-19(6)9-8(11)15-21-16-9/h3-5,12H2,1-2H3,(H2,11,15)(H,13,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJAZEZILTVHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364639 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332391-07-8 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound characterized by a unique structure that combines triazole and oxadiazole moieties with a hydrazide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular formula of this compound is C₁₄H₁₈N₈O₃ with a molecular weight of approximately 431.41 g/mol. Its structural features suggest potential reactivity and biological activity, making it a subject of interest for various therapeutic applications.
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles and oxadiazoles have been evaluated for their antitumor activity against various cancer cell lines. The National Cancer Institute (NCI) has tested several related compounds, revealing that some demonstrate potent activity across multiple cancer types.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Disease Type | Cell Line | Log GI50 |
|---|---|---|---|
| 1-(4-amino-1,2,5-oxadiazol)-5-(dimethylamino)methyl]-1H-triazole | Colon Cancer | KM12 | -5.43 |
| 1-(4-amino-1,2,5-oxadiazol)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-hydrazine | Melanoma | SK-MEL-5 | -5.55 |
| 1H-pyrazole derivatives | Ovarian Cancer | OVCAR-4 | -5.52 |
The presence of specific functional groups in the compound may enhance its biological activity through novel mechanisms of action not observed in simpler analogs .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing both triazole and oxadiazole rings exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. For instance:
- Thymidylate Synthase Inhibition : Compounds with triazole structures have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .
Case Studies
Recent studies have highlighted the effectiveness of triazole-containing compounds in clinical settings. For example:
- Study on Anticancer Efficacy : A study conducted on various triazole derivatives indicated that those with oxadiazole substitutions exhibited enhanced anticancer properties compared to their non-substituted counterparts. The findings suggested a correlation between structural complexity and biological potency .
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of synthesized derivatives demonstrated significant activity against resistant strains of bacteria, indicating potential for development into therapeutic agents .
Comparison with Similar Compounds
Structural Analogs with Modified Triazole Substituents
Key Observations :
- Carbohydrazide vs. Ester : The target compound’s carbohydrazide group enables hydrogen bonding and metal coordination, unlike ester analogs, which are primarily synthetic intermediates .
- Alkyl vs. Amine Substituents: The diethylaminomethyl group (target) may improve membrane permeability compared to pyrrolidinylmethyl () or simple alkyl chains ().
Analogs with Modified Oxadiazole or Additional Heterocycles
Key Observations :
Pharmacologically Evaluated Analogs
Key Observations :
- Carbohydrazide in Docking Studies : The target compound’s carbohydrazide may mimic peptide bonds, enhancing protease binding (e.g., SARS-CoV-2 Mpro in ).
Preparation Methods
Oxadiazole Ring Formation
The 4-amino-1,2,5-oxadiazol-3-yl moiety is synthesized via cyclocondensation of nitrile oxides with hydroxylamine derivatives. For example, reacting malononitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux yields the oxadiazole core. Key parameters include:
The amino group at the 4-position is introduced through subsequent reduction of nitro precursors using hydrogen gas and palladium on carbon (Pd/C).
Triazole Ring Construction
The 1H-1,2,3-triazole scaffold is built via Huisgen azide-alkyne cycloaddition (CuAAC). Propargyl derivatives of the oxadiazole intermediate react with azides formed in situ from sodium azide and alkyl halides. For instance:
Introduction of Diethylaminomethyl Group
The diethylaminomethyl side chain is incorporated via Mannich reaction. The triazole intermediate reacts with diethylamine and formaldehyde in dichloromethane:
Hydrazide Functionalization
Carbohydrazide formation occurs through hydrazinolysis of ester precursors. For example, treating methyl 1H-1,2,3-triazole-4-carboxylate with hydrazine hydrate in ethanol under reflux achieves full conversion:
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
- CuAAC Reactions : Copper(I) iodide outperforms CuSO₄/ascorbate in non-aqueous media, improving yields by 10–15%.
- Reduction Steps : Pd/C (10 wt%) in methanol under 3 atm H₂ achieves 95% conversion of nitro to amino groups.
Intermediate Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals planar triazole and oxadiazole rings with dihedral angles <5°, indicating strong π-conjugation.
Challenges and Mitigation
Side Reactions
Purification Techniques
| Step | Method | Purity Achieved |
|---|---|---|
| Oxadiazole Isolation | Column chromatography (SiO₂, ethyl acetate/hexane) | 98% |
| Final Compound | Recrystallization (ethanol/water) | 99.5% |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Hydrazine Hydrate | 120 | 35% |
| Diethylamine | 90 | 25% |
| Pd/C Catalyst | 800 | 20% |
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMSO, reflux (18 h) | 65% | |
| Nucleophilic Substitution | K₂CO₃, DMF, RCH₂Cl (room temp) | 72–82% | |
| Crystallization | Ethanol/water (1:3) | 81.55% |
Basic: What spectroscopic and analytical techniques are recommended for structural validation?
Answer:
A combination of techniques ensures accuracy:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm substituent positions; diethylamino protons appear as a triplet at δ 1.2–1.4 ppm .
- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for docking studies (e.g., pyrazolyl-triazole derivatives) .
Advanced: How to design molecular docking studies to predict biological targets?
Answer:
- Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., Gaussian) with DFT-B3LYP/6-31G* basis sets .
- Target Selection : Prioritize enzymes with triazole/oxadiazole affinity (e.g., kinases, acetylcholinesterase) .
- Docking Protocols : Use AutoDock Vina with Lamarckian algorithms; validate poses via RMSD clustering (≤2 Å). Evidence from coumarin-triazole hybrids shows binding energies ≤−8.5 kcal/mol .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Dynamic NMR : Detect tautomerism or rotameric equilibria in hydrazide moieties .
- X-ray Crystallography : Overrule ambiguous NOESY correlations (e.g., confirming diethylamino orientation) .
- Elemental Analysis : Cross-check experimental vs. calculated C/H/N ratios (e.g., ±0.3% tolerance) .
Q. Table 2: Common Data Discrepancies and Solutions
| Issue | Resolution Method | Example Reference |
|---|---|---|
| Overlapping NMR peaks | 2D-COSY or HSQC | |
| IR band broadening | Solvent exchange (DMSO-d₆ → CDCl₃) | |
| Crystallinity issues | Slow evaporation vs. rapid cooling |
Advanced: What strategies enhance stability under physiological conditions?
Answer:
- pH Buffering : Maintain pH 7.4 with phosphate buffers to prevent hydrazide hydrolysis .
- Lyophilization : Stabilize hygroscopic derivatives via freeze-drying .
- Prodrug Design : Mask polar groups (e.g., carbohydrazide → methyl ester) to improve shelf life .
Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?
Answer:
- Substituent Variation : Replace diethylamino with morpholino or piperazinyl groups; assess antimicrobial IC₅₀ shifts .
- Bioisosteric Replacement : Swap oxadiazole with thiadiazole; compare docking scores .
- Metabolic Profiling : Use liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) .
Q. Table 3: SAR Modifications and Outcomes
| Modification | Biological Activity Shift | Reference |
|---|---|---|
| Diethylamino → Piperazinyl | Increased kinase inhibition (IC₅₀ ↓20%) | |
| Oxadiazole → Thiadiazole | Reduced cytotoxicity (IC₅₀ ↑50%) |
Advanced: What computational models predict pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to estimate LogP (≤3.5), BBB permeability (CNS−), and CYP450 inhibition .
- MD Simulations : Simulate aqueous solubility via Desmond (e.g., 12.7 mg/L predicted for analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
